3-(Tetrazol-1-yl)propane-1-sulfonyl fluoride
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Overview
Description
3-(Tetrazol-1-yl)propane-1-sulfonyl fluoride is a chemical compound that features a tetrazole ring attached to a propane sulfonyl fluoride group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tetrazol-1-yl)propane-1-sulfonyl fluoride typically involves the reaction of a tetrazole derivative with a sulfonyl fluoride precursor. One common method is the one-pot synthesis, where sulfonates or sulfonic acids are directly transformed into sulfonyl fluorides under mild reaction conditions using readily available reagents . This method is advantageous due to its simplicity and efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-(Tetrazol-1-yl)propane-1-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The tetrazole ring can participate in redox reactions, altering its oxidation state.
Cycloaddition Reactions: The tetrazole ring can engage in cycloaddition reactions, forming new ring structures
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce tetrazole oxides .
Scientific Research Applications
3-(Tetrazol-1-yl)propane-1-sulfonyl fluoride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Tetrazol-1-yl)propane-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, which is of interest in drug development .
Comparison with Similar Compounds
Similar Compounds
Tetrazole Derivatives: Compounds such as 5-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazole share similar structural features and chemical properties.
Sulfonyl Fluorides: Other sulfonyl fluoride compounds, like methanesulfonyl fluoride, exhibit similar reactivity and applications.
Uniqueness
3-(Tetrazol-1-yl)propane-1-sulfonyl fluoride is unique due to the combination of the tetrazole ring and the sulfonyl fluoride group.
Properties
IUPAC Name |
3-(tetrazol-1-yl)propane-1-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7FN4O2S/c5-12(10,11)3-1-2-9-4-6-7-8-9/h4H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJPLFNXUOGUEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=NN1CCCS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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